
3-Formyl-2-hydroxy-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (–CHO) at the 3-position, a hydroxyl group (–OH) at the 2-position, and a methyl group (–CH3) at the 4-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-hydroxy-4-methylbenzoic acid using the Duff reaction, which employs hexamethylenetetramine (HMTA) and formic acid under acidic conditions . Another method involves the Vilsmeier-Haack reaction, where 2-hydroxy-4-methylbenzoic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Formyl-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, chlorosulfonic acid (HSO3Cl) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3-Carboxy-2-hydroxy-4-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-2-hydroxy-4-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-Formyl-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Formyl-2-hydroxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The formyl group can form Schiff bases with amino groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the formyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the formyl group.
3-Formylbenzoic acid: Lacks the hydroxyl and methyl groups.
Uniqueness
3-Formyl-2-hydroxy-4-methylbenzoic acid is unique due to the presence of all three functional groups (formyl, hydroxyl, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
属性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
3-formyl-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(9(12)13)8(11)7(5)4-10/h2-4,11H,1H3,(H,12,13) |
InChI 键 |
MVKYABWMUNPXGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



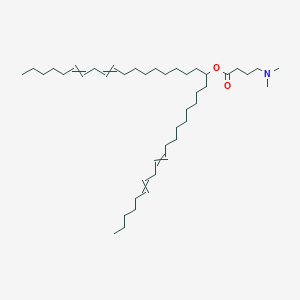
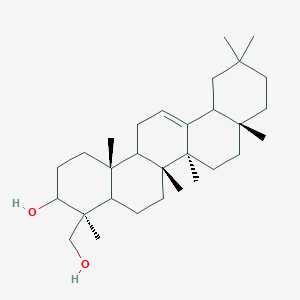
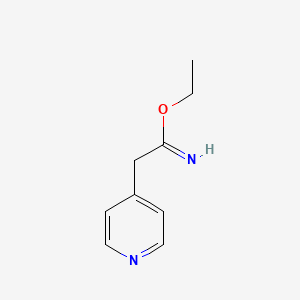

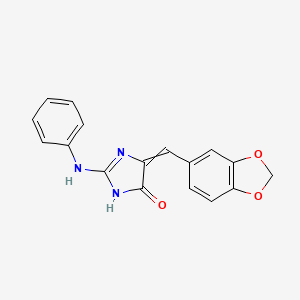
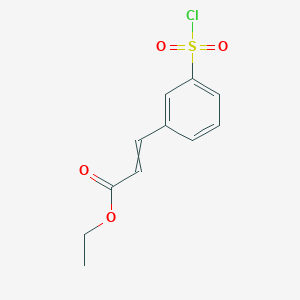

![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
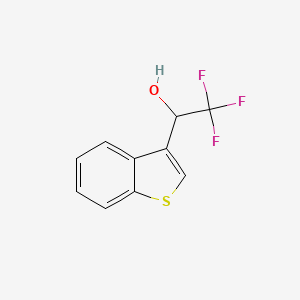
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
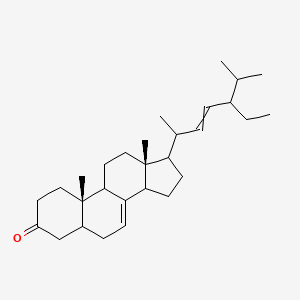
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
